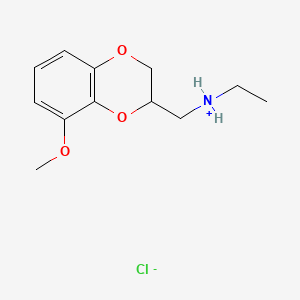
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the benzodioxane ring structure imparts unique chemical properties to this compound, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride typically involves the condensation of 3-methoxycatechol with ethyl 2,3-dibromopropionate, followed by the introduction of the ethylaminomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The ethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzodioxane derivative, while reduction of a nitro group can produce an amino-substituted benzodioxane.
Applications De Recherche Scientifique
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an α2-adrenoblocker, which can prevent the accumulation of oxidative stress biomarkers in brain tissue during ischemic conditions . This action helps mitigate the effects of hypoxia and protect brain tissue from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate
- 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride
Uniqueness
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzodioxane derivatives, it has shown promising results in reducing oxidative stress and protecting brain tissue, making it a potential candidate for therapeutic applications in ischemic disorders.
Propriétés
Numéro CAS |
100310-82-5 |
|---|---|
Formule moléculaire |
C12H18ClNO3 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
ethyl-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-13-7-9-8-15-11-6-4-5-10(14-2)12(11)16-9;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
Clé InChI |
UTDJXCOOCIMTED-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CC1COC2=C(O1)C(=CC=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
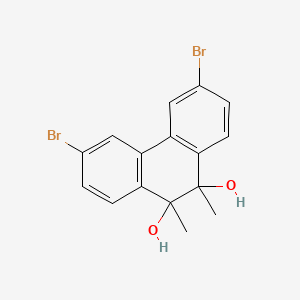
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)


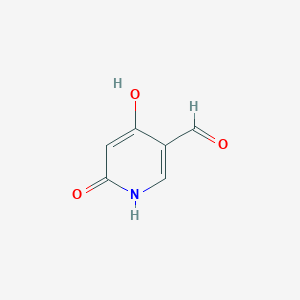
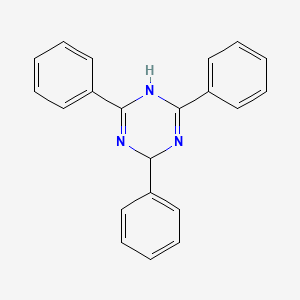
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
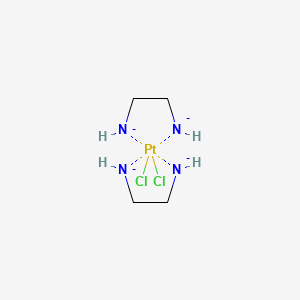
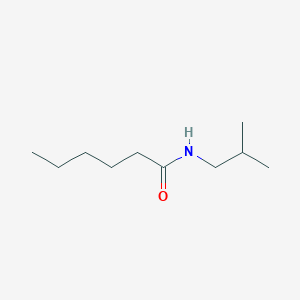
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
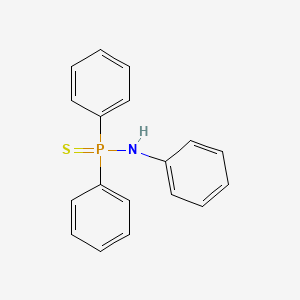
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
